molecular formula C26H23ClN2OS2 B11188352 4-[(4-chlorobenzyl)oxy]-N-[(1Z)-4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

4-[(4-chlorobenzyl)oxy]-N-[(1Z)-4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

Cat. No.: B11188352
M. Wt: 479.1 g/mol
InChI Key: BZPZJYXUMZSKRC-UHFFFAOYSA-N
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Description

4-[(4-chlorobenzyl)oxy]-N-[(1Z)-4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is a complex organic compound that features a quinoline core, a chlorobenzyl ether group, and a dithiolo moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorobenzyl)oxy]-N-[(1Z)-4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Dithiolo Group: The dithiolo group can be introduced through a reaction with carbon disulfide and a suitable base, followed by cyclization.

    Attachment of the Chlorobenzyl Ether Group: The chlorobenzyl ether group can be attached via a nucleophilic substitution reaction, where the quinoline derivative reacts with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dithiolo moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline core or the dithiolo group, potentially leading to the formation of dihydroquinoline derivatives or reduced sulfur species.

    Substitution: The chlorobenzyl ether group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinoline derivatives, reduced sulfur species.

    Substitution: Various substituted benzyl ethers.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with unique electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a fluorescent probe for studying biological processes at the molecular level.

Industry

    Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.

    Agriculture: It may have applications in the development of agrochemicals, such as pesticides or herbicides.

Mechanism of Action

The mechanism of action of 4-[(4-chlorobenzyl)oxy]-N-[(1Z)-4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The dithiolo group can participate in redox reactions, while the quinoline core can intercalate with DNA or interact with proteins.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(4-chlorobenzyl)oxy]-N-[(1Z)-4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline shares similarities with other quinoline derivatives, such as chloroquine and quinine, which are known for their antimalarial properties.
  • Dithiolo Compounds:

Uniqueness

The uniqueness of this compound lies in its combination of a quinoline core, a chlorobenzyl ether group, and a dithiolo moiety. This unique structure imparts a range of chemical and biological properties that can be exploited in various scientific and industrial applications.

Properties

Molecular Formula

C26H23ClN2OS2

Molecular Weight

479.1 g/mol

IUPAC Name

N-[4-[(4-chlorophenyl)methoxy]phenyl]-4,4,6-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C26H23ClN2OS2/c1-16-5-4-6-21-22-24(26(2,3)29-23(16)21)31-32-25(22)28-19-11-13-20(14-12-19)30-15-17-7-9-18(27)10-8-17/h4-14,29H,15H2,1-3H3

InChI Key

BZPZJYXUMZSKRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(C(N2)(C)C)SSC3=NC4=CC=C(C=C4)OCC5=CC=C(C=C5)Cl

Origin of Product

United States

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